molecular formula C20H20N4O2 B11013044 N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11013044
M. Wt: 348.4 g/mol
InChI Key: XQGHYXBWLFNLPD-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole and indole intermediates

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole and indole moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Indole Derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter roles, respectively.

Uniqueness

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to its combined benzimidazole and indole structure, which may confer a broader range of biological activities compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C20H20N4O2/c1-26-16-6-7-18-15(12-16)8-10-23(18)13-20(25)21-9-11-24-14-22-17-4-2-3-5-19(17)24/h2-8,10,12,14H,9,11,13H2,1H3,(H,21,25)

InChI Key

XQGHYXBWLFNLPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCN3C=NC4=CC=CC=C43

Origin of Product

United States

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